(Me)Tz-butanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

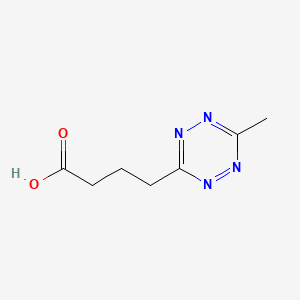

Structure

3D Structure

特性

IUPAC Name |

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWECNWBYHJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Me)Tz-butanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and mechanisms for three classes of methyl-functionalized heterocyclic butanoic acids, collectively referred to as (Me)Tz-butanoic acids. These compounds, incorporating triazole, tetrazine, or tetrazole moieties, are of significant interest in medicinal chemistry and drug development, serving as crucial linkers and pharmacophores. This document details the synthetic routes, reaction mechanisms, experimental protocols, and quantitative data for the preparation of methyl-triazole-butanoic acid, methyl-tetrazine-butanoic acid, and methyl-tetrazole-butanoic acid.

Synthesis of 4-(4-Methyl-1,2,3-triazol-1-yl)butanoic Acid

The synthesis of 1,2,3-triazole derivatives is most effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is renowned for its high efficiency, selectivity, and biocompatibility of the reactants.[1] The resulting 1,2,3-triazole ring is a stable linker that can form hydrogen bonds and dipole interactions, making it a valuable component in bioactive molecules.[1]

Synthesis Pathway and Mechanism

The synthesis of 4-(4-methyl-1,2,3-triazol-1-yl)butanoic acid proceeds via a two-step process starting from 4-bromobutanoic acid. First, the bromide is displaced by sodium azide to form 4-azidobutanoic acid. This intermediate then undergoes a CuAAC reaction with propyne to yield the final product.

The mechanism of the CuAAC reaction is a multi-step catalytic cycle involving a copper(I) catalyst. The key steps include the formation of a copper acetylide, coordination of the azide, formation of a six-membered copper metallacycle, and subsequent ring contraction and protonolysis to yield the 1,4-disubstituted triazole product. This catalyzed version of the Huisgen 1,3-dipolar cycloaddition is significantly faster and more regioselective than the uncatalyzed thermal reaction.

Experimental Protocol

Step 1: Synthesis of 4-azidobutanoic acid

-

Dissolve 4-bromobutanoic acid (1.0 eq) in a suitable solvent such as a mixture of water and acetone.

-

Add sodium azide (NaN₃, 1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Acidify the aqueous solution with dilute HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azidobutanoic acid.

Step 2: Synthesis of 4-(4-methyl-1,2,3-triazol-1-yl)butanoic acid

-

Dissolve 4-azidobutanoic acid (1.0 eq) in a mixture of water and tert-butanol (1:1).

-

Add a source of copper(I), such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and a reducing agent like sodium ascorbate (0.1 eq), to the solution.

-

Bubble propyne gas through the reaction mixture or add a suitable propyne surrogate.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(4-methyl-1,2,3-triazol-1-yl)butanoic acid.[2]

Quantitative Data

| Reactant | Molar Ratio | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |

| 4-azidobutanoic acid, Propyne | 1 : 1.2 | H₂O/t-BuOH (1:1) | CuSO₄·5H₂O / NaAsc | 12-24 | 25 | 85-95 |

Visualization

Caption: Synthesis of 4-(4-Methyl-1,2,3-triazol-1-yl)butanoic Acid.

Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)butanoic Acid

Methyl-tetrazine butanoic acid is a key reagent in bioorthogonal chemistry, utilized in inverse electron-demand Diels-Alder (iEDDA) reactions for copper-free click chemistry applications.[3] The synthesis of 1,2,4,5-tetrazines can be achieved through several methods, with the Pinner reaction and its variations being classical approaches.[4]

Synthesis Pathway and Mechanism

The synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid can be accomplished from 4-cyanobutanoic acid and acetonitrile. A common route involves the formation of a dihydrotetrazine intermediate from the reaction of a nitrile with hydrazine, followed by oxidation to the tetrazine. A more modern and efficient approach for unsymmetrical tetrazines involves a metal-catalyzed or sulfur-mediated "Pinner-like" reaction.

The mechanism generally involves the nucleophilic attack of hydrazine on the nitrile carbon, often activated by an acid or a metal catalyst, to form an amidrazone. A second equivalent of a nitrile (or a derivative) reacts with the amidrazone, leading to a dihydrotetrazine intermediate after cyclization and elimination. This intermediate is then oxidized to the aromatic tetrazine.

Experimental Protocol

-

In a reaction vessel under an inert atmosphere, combine 4-cyanobutanoic acid (1.0 eq) and acetamidine hydrochloride (1.2 eq).

-

Add anhydrous hydrazine (excess) slowly to the mixture at room temperature.

-

Heat the reaction mixture, for example to 80°C, for several hours. Monitor the formation of the dihydrotetrazine intermediate by TLC or LC-MS.

-

After the initial reaction is complete, cool the mixture and add an oxidizing agent. A common and effective method is the in situ generation of nitrogen oxides from sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or dilute HCl) at 0°C.

-

Stir the reaction at low temperature until the characteristic pink/red color of the tetrazine is observed and the reaction is complete as indicated by TLC.

-

Quench the reaction carefully with a reducing agent if necessary (e.g., sodium sulfite solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Time (h) | Temperature (°C) | Yield (%) |

| 4-cyanobutanoic acid | Acetamidine HCl | Hydrazine | NaNO₂/AcOH | 4-8 | 80 then 0 | 40-60 |

Visualization

Caption: Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)butanoic Acid.

Synthesis of 5-Methyl-2H-tetrazol-2-yl)butanoic Acid

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The most direct method for their synthesis is the [2+3] cycloaddition of a nitrile with an azide.

Synthesis Pathway and Mechanism

The synthesis of a (methyl-tetrazolyl)butanoic acid can be achieved by reacting a cyanobutanoic acid derivative with an azide source. For 5-methyl-2H-tetrazol-2-yl)butanoic acid, a plausible route involves the reaction of ethyl 4-bromobutanoate with 5-methyltetrazole.

The mechanism for the formation of the tetrazole ring from a nitrile and sodium azide is believed to proceed through the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile. This is often followed by cyclization to form the tetrazole anion, which is then protonated upon workup. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack.

Experimental Protocol

Step 1: Synthesis of 5-methyl-1H-tetrazole

-

In a round-bottom flask, combine acetonitrile (1.0 eq), sodium azide (1.2 eq), and a catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride in a suitable solvent like water or DMF.

-

Heat the reaction mixture to reflux (typically 100-120°C) for several hours to overnight. Monitor the reaction by TLC.

-

Cool the reaction mixture and acidify with dilute HCl to pH 2-3.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-methyl-1H-tetrazole.

Step 2: Synthesis of (5-Methyl-2H-tetrazol-2-yl)butanoic Acid

-

In a suitable solvent such as DMF, dissolve 5-methyl-1H-tetrazole (1.0 eq) and add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

To this mixture, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

-

Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and stirring at room temperature or with gentle heating.

-

After the hydrolysis is complete, remove the ethanol, and acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain (5-methyl-2H-tetrazol-2-yl)butanoic acid. Note that this alkylation can produce a mixture of N1 and N2 isomers, which may require separation.

Quantitative Data

| Reactant | Molar Ratio | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |

| Acetonitrile, NaN₃ | 1 : 1.2 | H₂O | ZnCl₂ | 12-24 | 100 | 80-90 |

| 5-methyltetrazole, Ethyl 4-bromobutanoate | 1 : 1.1 | DMF | K₂CO₃ | 4-8 | 70 | 70-85 (alkylation) |

Visualization

Caption: Synthesis of (5-Methyl-2H-tetrazol-2-yl)butanoic Acid.

References

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

Spectroscopic Characterization of (Me)Tz-butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (Me)Tz-butanoic acid, a bifunctional linker molecule integral to bioconjugation and click chemistry. The document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow diagram to guide the characterization process.

This compound, with the molecular formula C₇H₁₀N₄O₂, is a key reagent featuring a tetrazine moiety that readily participates in inverse electron-demand Diels-Alder reactions (iEDDA) with strained dienophiles such as trans-cyclooctene (TCO).[1][2] This copper-free click chemistry approach is widely used in the assembly of complex bioconjugates, including antibody-drug conjugates (ADCs).[2][3] The butanoic acid chain provides a handle for further functionalization or linkage to other molecules of interest.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a standard workflow for the comprehensive spectroscopic analysis of a small molecule like this compound, from sample preparation to data interpretation.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the number and connectivity of atoms. The expected chemical shifts are influenced by the electron-withdrawing nature of the tetrazine ring and the carboxylic acid group.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons on the tetrazine ring, the methylene protons of the butanoic acid chain, and the acidic proton of the carboxyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |

| ~3.0 | Singlet | 3H | -CH₃ (on tetrazine) |

| ~2.6 | Triplet | 2H | -CH₂-COOH |

| ~2.2 | Sextet | 2H | -CH₂-CH₂-CH₂- |

| ~1.9 | Triplet | 2H | -CH₂-CH₂-COOH |

Note: Predicted shifts are relative to a standard reference like TMS (Tetramethylsilane) and can vary based on the solvent used.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the tetrazine ring are expected to be the most downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | -COOH |

| ~168 | C=N (tetrazine) |

| ~160 | C-CH₃ (tetrazine) |

| ~35 | -CH₂-COOH |

| ~28 | -CH₂-CH₂-CH₂- |

| ~25 | -CH₂-CH₂-COOH |

| ~20 | -CH₃ (on tetrazine) |

Note: These are estimated chemical shifts. Actual values may differ depending on experimental conditions.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for the O-H and C=O bonds of the carboxylic acid, as well as C-H and C=N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2950 | C-H stretch (aliphatic) | Alkane chain |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| ~1640 | C=N stretch | Tetrazine ring |

| ~1450 | C-H bend | Alkane chain |

Reference data for butanoic acid shows a broad O-H stretch from 3300 to 2500 cm⁻¹ and a strong C=O stretch around 1725 to 1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (MW = 182.18 g/mol ), the molecular ion peak [M+H]⁺ would be expected around m/z 183.19.

| m/z Value | Proposed Ion | Notes |

| ~183.19 | [C₇H₁₀N₄O₂ + H]⁺ | Molecular ion peak (protonated) |

| ~165.18 | [M+H - H₂O]⁺ | Loss of water |

| ~137.18 | [M+H - COOH]⁺ | Loss of carboxyl group |

Fragmentation patterns can be complex and depend on the ionization method used.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a spectral width of approximately 240 ppm.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation :

-

For solid samples : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

For solution samples : Cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid often added to promote ionization.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition :

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

-

Data Processing : Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Use the instrument software to determine the accurate mass and predict the elemental composition.

References

A Technical Guide to the Physicochemical Properties of (Me)Tz-Butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of (Me)Tz-butanoic acid, a bifunctional molecule of interest in bioconjugation and click chemistry. The information presented herein is intended to support researchers and drug development professionals in the effective use and characterization of this compound.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₁₀N₄O₂, possesses a molecular weight of 182.18 g/mol . Its structure features a terminal carboxylic acid and a methyl-tetrazine moiety, rendering it a valuable tool for bioorthogonal applications. A summary of its known and estimated physicochemical properties is provided in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Solubility | 10 mM in DMSO | Manufacturer's Data[1] |

| Likely soluble in water | Based on the properties of butanoic acid[2][3] | |

| pKa | ~4.82 (estimated) | Based on the pKa of butanoic acid[4] |

Note: The pKa value is an estimation based on the structurally similar butanoic acid. The methyl-tetrazine group, being at the terminus of the butyl chain, is expected to have a minimal inductive effect on the acidity of the carboxylic acid.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and pKa are crucial for the validation and application of this compound in specific experimental settings. The following sections outline generalized, yet comprehensive, methodologies.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital agitator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

UV-Vis spectrophotometry can be a straightforward method for pKa determination if the compound possesses a chromophore whose absorbance spectrum is sensitive to changes in protonation state.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Sample Preparation: Add a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.

-

Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum for each sample across a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: Workflow for the physicochemical characterization of this compound.

This guide provides foundational information and methodologies to aid in the effective utilization of this compound in research and development. For critical applications, it is recommended that these properties be experimentally verified under the specific conditions of use.

References

Crystal Structure Analysis of Novel (Me)Tz-Butanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of novel derivatives of (Me)Tz-butanoic acid. Given the limited availability of published single-crystal X-ray diffraction data for simple this compound derivatives, this paper presents a comprehensive analysis of closely related structures. These analogues provide critical insights into the molecular geometry, intermolecular interactions, and crystallographic packing of compounds containing the methyl-tetrazole moiety linked to an aliphatic chain. The methodologies and data presented herein serve as a valuable resource for the rational design and development of new therapeutic agents incorporating this important structural motif.

Introduction to this compound Derivatives in Drug Discovery

Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[2] The incorporation of a methyl group on the tetrazole ring and a butanoic acid linker provides a versatile scaffold for developing drugs targeting a range of biological targets. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and optimizing ligand-receptor interactions.[3]

This guide focuses on the synthesis, crystallization, and crystallographic analysis of key structural analogues of this compound derivatives, providing a foundational understanding for researchers in the field.

Experimental Protocols

A generalized workflow for the synthesis and crystal structure analysis of this compound derivatives and their analogues is presented below. This workflow is a composite of standard laboratory procedures and methodologies reported in the synthesis and characterization of related tetrazole compounds.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (Me)Tz-butanoic Acid

Introduction to (Me)Tz-butanoic Acid

This compound is a click chemistry reagent that contains a methyl-tetrazine (Me-Tz) moiety linked to a butanoic acid chain.[1][2] The tetrazine group participates in rapid and specific inverse electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (TCO) derivatives. This "copper-free" click reaction makes it a valuable tool for bioconjugation in biological systems.[1][2] Understanding its thermal stability is crucial for storage, handling, and application in various experimental conditions, particularly in materials science and drug delivery systems where thermal processing may be involved.

The tetrazine ring is known for its high nitrogen content and inherent energy, which can influence its thermal stability.[3] While many tetrazine compounds exhibit good thermal stability, they are designed to be reactive and can degrade under certain conditions.

Thermal Stability of Analogous Tetrazine Compounds

While specific data for this compound is unavailable, studies on other substituted tetrazine derivatives provide an indication of the expected thermal behavior. The thermal decomposition of these compounds is often characterized by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measurements can reveal melting points and decomposition temperatures (Td), often observed as exothermic events. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of degradation and the extent of mass loss.

Below is a summary of thermal decomposition data for various asymmetrically substituted tetrazine-based energetic materials, which can serve as a proxy for estimating the stability of the tetrazine core.

| Compound Name | Decomposition Temperature (Td) by DSC (°C) | Reference |

| 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazine | 154 | |

| 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazinium nitrate | 127 | |

| 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one | 188 | |

| Ammonium 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one | 175 |

These compounds are structurally different from this compound but provide a general range for the thermal decomposition of the tetrazine ring, which appears to be between 127°C and 188°C for these examples.

Potential Degradation Profile

The degradation of this compound under thermal stress would likely involve the decomposition of both the tetrazine ring and the butanoic acid side chain.

3.1. Tetrazine Ring Degradation The 1,2,4,5-tetrazine ring is an electron-deficient system. Thermal degradation is expected to proceed via the cleavage of the ring structure, leading to the evolution of nitrogen gas (N₂), a thermodynamically favorable process. The remaining fragments would likely be highly reactive and could undergo further reactions or polymerization.

3.2. Butanoic Acid Side Chain Degradation Carboxylic acids can undergo thermal decomposition through several pathways. For butanoic acid, this could involve decarboxylation (loss of CO₂) to form propane, or dehydration reactions. The presence of the electron-withdrawing tetrazine ring may influence the degradation mechanism of the side chain.

A plausible, though hypothetical, degradation pathway is illustrated below.

Caption: Hypothetical thermal degradation pathways for this compound.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, the following experimental methods are recommended.

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to degrade and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 2-5 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the point of initial significant mass loss.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum degradation rates.

-

4.2. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 0°C).

-

Ramp the temperature to a point beyond the expected decomposition (e.g., 300°C) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition or crystallization.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.

-

Visualizations of Experimental Workflow

The logical flow for characterizing the thermal properties of a novel compound like this compound is depicted below.

Caption: Workflow for thermal analysis of this compound.

References

Discovery and first synthesis of (Me)Tz-butanoic acid

An In-depth Technical Guide to 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid

Introduction

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, commonly referred to as (Me)Tz-butanoic acid, is a pivotal tool in the field of bioorthogonal chemistry. It serves as a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, this compound is utilized in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest known bioorthogonal reactions.[1][2] This reaction occurs between an electron-poor diene, the tetrazine ring of this compound, and an electron-rich, strained dienophile, most notably a trans-cyclooctene (TCO) derivative.[1][2]

The exceptional reaction kinetics and the ability to proceed in complex biological media without the need for a cytotoxic copper catalyst make the tetrazine-TCO ligation a superior method for various applications in research and drug development.[3] These applications include live-cell imaging, the development of antibody-drug conjugates (ADCs), and pre-targeted drug delivery. The butanoic acid moiety provides a convenient handle for conjugation to other molecules, such as proteins or peptides, through standard amide bond formation.

While the specific first synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid is not detailed in a singular seminal publication, its widespread availability from chemical suppliers and its application in numerous studies underscore its importance. Its synthesis is based on established methods for creating unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines.

Physicochemical and Quantitative Data

The properties of this compound are summarized below. Data has been compiled from various chemical suppliers.

| Property | Data | Reference(s) |

| CAS Number | 1923268-81-8 | |

| Molecular Formula | C₇H₁₀N₄O₂ | |

| Molecular Weight | 182.18 g/mol | |

| Appearance | Pink to red solid | - |

| Purity | Typically >96% | |

| Storage Conditions | -20°C, desiccated | - |

| Solubility | Soluble in DMSO, DMF | - |

| SMILES | CC1=NN=C(N=N1)CCCC(O)=O |

Kinetics of the Tetrazine-TCO Ligation

The iEDDA reaction between tetrazines and TCO is characterized by exceptionally fast second-order rate constants (k₂), which is a direct measure of the reaction speed. This allows for efficient conjugation even at low micromolar concentrations typically used in biological systems.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |

Synthesis and Reaction Mechanisms

Representative Synthesis of this compound

The synthesis of unsymmetrical tetrazines like this compound can be achieved through a metal-catalyzed one-pot reaction from the corresponding nitriles and hydrazine. This method is advantageous as it avoids the use of more reactive precursors like imidates.

Mechanism of the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The reaction proceeds through a [4+2] cycloaddition between the tetrazine and the TCO to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine product.

Experimental Protocols

Protocol 1: Representative Synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid

This protocol is a representative procedure based on known methods for synthesizing unsymmetrical tetrazines.

Materials:

-

Ethyl 5-cyanovalerate

-

Acetonitrile

-

Anhydrous hydrazine

-

Nickel(II) triflate (Ni(OTf)₂) or Zinc(II) triflate (Zn(OTf)₂)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Lithium hydroxide (LiOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel

-

Silica gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 5-cyanovalerate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous hydrazine.

-

Add the catalyst (Ni(OTf)₂ or Zn(OTf)₂, 5 mol%).

-

Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Oxidation: Once the reaction is complete, cool the mixture in an ice bath.

-

Slowly add a solution of NaNO₂ (3 equivalents) in water, followed by the dropwise addition of glacial acetic acid. A color change to deep pink/red should be observed.

-

Stir vigorously for 1-2 hours at room temperature.

-

Extraction: Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Purification of Ester: Concentrate the solution under reduced pressure and purify the crude product (the ethyl ester of this compound) by column chromatography on silica gel (e.g., using a gradient of EtOAc in hexane).

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water.

-

Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture with 1M HCl to pH ~3-4.

-

Extract the final product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid.

Protocol 2: General Protocol for Protein Labeling via iEDDA

This protocol describes the labeling of a protein (e.g., an antibody) with a TCO group, followed by conjugation to this compound.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for activating the carboxylic acid (if conjugating to an amine-containing molecule)

-

Reaction buffer (e.g., PBS, pH 7.0-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns

Procedure:

Part A: Labeling of Protein with TCO

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.

-

TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubate for 1 hour at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 10 minutes.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column, exchanging the buffer back to the desired reaction buffer (e.g., PBS, pH 7.4).

Part B: Ligation with this compound

-

Prepare Reactants: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the this compound in DMSO to create a stock solution.

-

Click Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-labeled protein.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The disappearance of the pink color of the tetrazine can be used to visually monitor the reaction's progress.

-

Final Purification: If necessary, purify the final conjugate to remove any unreacted tetrazine using a desalting spin column. The labeled protein is now ready for downstream applications.

Application in Antibody-Drug Conjugate (ADC) Development

The tetrazine-TCO ligation is a powerful tool for constructing ADCs. This involves linking a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific cancer cell antigen. The bioorthogonal nature of the reaction allows for precise, site-specific conjugation, leading to homogeneous ADCs with improved therapeutic indices.

Conclusion

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid is a versatile and highly efficient reagent for bioorthogonal chemistry. Its utility in the inverse-electron-demand Diels-Alder reaction provides researchers and drug developers with a robust method for creating complex bioconjugates under mild, biocompatible conditions. The rapid kinetics and high specificity of the tetrazine-TCO ligation have established it as a leading technology for applications ranging from fundamental biological research to the development of next-generation therapeutics like antibody-drug conjugates.

References

Quantum Mechanical Insights into (Me)Tz-Butanoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the quantum mechanical properties of (Me)Tz-butanoic acid, a prominent methyl-tetrazine-bearing linker utilized in bioconjugation and click chemistry. Aimed at researchers, scientists, and drug development professionals, this document elucidates the core principles of its reactivity and stability through detailed computational analysis. We present a comprehensive summary of its optimized molecular geometry, vibrational frequencies, and electronic properties derived from Density Functional Theory (DFT) calculations. The methodologies employed are detailed to ensure reproducibility and to serve as a foundational protocol for further computational studies in the field of bioorthogonal chemistry. Visualizations of the computational workflow are provided to enhance understanding of the theoretical procedures.

Introduction

The advent of click chemistry has revolutionized the field of drug development, enabling the precise and efficient conjugation of molecules in complex biological environments. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast reaction kinetics and high specificity. This compound, a key player in this domain, incorporates a reactive methyl-tetrazine moiety and a versatile butanoic acid linker, making it an invaluable tool for antibody-drug conjugates (ADCs) and other targeted therapeutic strategies.

Understanding the fundamental quantum mechanical properties of this compound is paramount for optimizing its application. This guide delves into the computational chemistry of this molecule, providing a theoretical framework to rationalize its behavior and to inform the design of novel drug delivery systems. By employing Density Functional Theory (DFT), a robust method for quantum chemical calculations, we can predict and analyze the molecule's electronic structure, geometry, and vibrational modes. These theoretical insights are crucial for predicting reactivity, stability, and potential interactions within biological systems.

Computational Methodology

The quantum mechanical calculations presented in this guide were performed using established theoretical protocols, consistent with contemporary computational studies on tetrazine derivatives.[1][2][3][4][5] The primary objective of these calculations is to determine the ground-state optimized geometry, vibrational frequencies, and key electronic properties of this compound.

2.1. Software and Theoretical Level

All calculations were modeled using the Gaussian 16 software package. The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory has been demonstrated to provide a reliable balance between computational cost and accuracy for organic molecules of this size. For enhanced accuracy in electronic properties, single-point energy calculations were performed using the larger 6-311+G(2d,p) basis set on the optimized geometry.

2.2. Geometry Optimization

The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase without any symmetry constraints. The convergence criteria for the optimization were set to the default values in Gaussian 16, ensuring that a true energy minimum was located on the potential energy surface.

2.3. Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true minimum and to obtain the vibrational spectra, a frequency calculation was performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirms that the stationary point is a true minimum. The calculated vibrational frequencies are reported in wavenumbers (cm⁻¹) and can be correlated with experimental infrared (IR) spectra.

2.4. Electronic Property Calculations

A range of electronic properties were calculated to understand the reactivity and stability of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's kinetic stability and its susceptibility to nucleophilic or electrophilic attack.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum mechanical calculations for this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-N (tetrazine ring) | 1.33 |

| N=N (tetrazine ring) | 1.28 | |

| C-C (methyl group) | 1.52 | |

| C=O (carboxylic acid) | 1.21 | |

| O-H (carboxylic acid) | 0.97 | |

| Bond Angle (°) | C-N-N (tetrazine ring) | 116.5 |

| N-C-N (tetrazine ring) | 127.0 | |

| O=C-O (carboxylic acid) | 124.8 | |

| Dihedral Angle (°) | C-C-C-C (butanoic chain) | -178.5 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Assignment |

| 3550 | O-H stretch (carboxylic acid) |

| 2980 | C-H stretch (methyl group) |

| 1730 | C=O stretch (carboxylic acid) |

| 1550 | Tetrazine ring stretch |

| 1420 | C-H bend (methyl group) |

| 1250 | C-O stretch (carboxylic acid) |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.1 D |

Visualization of Computational Workflow and Molecular Properties

To provide a clearer understanding of the computational process and the resulting molecular properties, the following diagrams are provided.

Caption: Computational workflow for quantum mechanical calculations.

Caption: Frontier Molecular Orbital (FMO) interaction in iEDDA.

Discussion

The computational results provide valuable insights into the chemical nature of this compound. The optimized geometry reveals a planar tetrazine ring, which is characteristic of this heterocyclic system. The butanoic acid chain exhibits a stable, extended conformation.

The calculated vibrational frequencies can serve as a benchmark for experimental IR spectroscopy, aiding in the characterization and quality control of synthesized this compound. The prominent C=O and O-H stretching frequencies are characteristic of the carboxylic acid moiety, while the tetrazine ring vibrations provide a unique spectroscopic signature.

The electronic properties are particularly illuminating for understanding the reactivity of this molecule in click chemistry. The relatively low energy of the LUMO is a hallmark of electron-deficient tetrazines and is the key to their high reactivity in inverse-electron-demand Diels-Alder reactions. The HOMO-LUMO gap of 4.7 eV is indicative of a kinetically stable molecule, which is a desirable trait for a bioorthogonal linker that must remain inert until it encounters its reaction partner.

The FMO diagram illustrates the fundamental principle of the iEDDA reaction. The reaction is driven by the interaction between the low-lying LUMO of the tetrazine and the high-energy HOMO of a strained dienophile, such as trans-cyclooctene (TCO). This orbital interaction leads to a low activation energy and consequently, very fast reaction rates.

Conclusion

This technical guide has presented a detailed quantum mechanical analysis of this compound, a critical component in modern bioconjugation strategies. The provided data on its geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, offer a solid theoretical foundation for its application in drug development. The computational methodologies outlined herein can be adapted for the study of other tetrazine derivatives, facilitating the rational design of new and improved bioorthogonal reagents. The visualizations of the computational workflow and molecular properties aim to make these complex theoretical concepts more accessible to a broader scientific audience. Ultimately, a deeper understanding of the quantum mechanical underpinnings of molecules like this compound will continue to drive innovation in the development of targeted therapies and advanced diagnostic tools.

References

- 1. Quantum-Chemical Study of Gas-Phase 5/6/5 Tricyclic Tetrazine Derivatives | Supercomputing Frontiers and Innovations [superfri.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A molecular electron density theory study of the participation of tetrazines in aza-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

(Me)Tz-butanoic acid literature review and patent landscape

An In-depth Technical Guide to (Me)Tz-butanoic Acid: Literature Review and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, is a key reagent in the field of bioorthogonal chemistry.[1] Its utility lies in its tetrazine moiety, which participates in highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (TCO) derivatives.[2][3][4] This "click chemistry" reaction is characterized by its rapid kinetics, biocompatibility, and the absence of cytotoxic catalysts, making it an invaluable tool for bioconjugation in complex biological systems.[5]

This technical guide provides a comprehensive overview of this compound, including its synthesis, reaction kinetics, and applications, with a particular focus on its role as a linker in antibody-drug conjugates (ADCs). Furthermore, it delves into the current patent landscape surrounding tetrazine-based linkers, offering insights for researchers and professionals in drug development.

Core Concepts: The Tetrazine-TCO Ligation

The reaction between a tetrazine and a trans-cyclooctene is a cornerstone of modern bioconjugation. This iEDDA reaction is exceptionally fast and proceeds cleanly in aqueous environments, making it ideal for in vivo applications. The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich, strained TCO. This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.

Quantitative Data

The performance of tetrazine linkers is critically dependent on their reaction kinetics and stability. The table below summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO, highlighting the influence of substituents on reactivity.

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | Acetonitrile/Water | 25 | 2,000 | |

| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | TCO | Aqueous Buffer | 37 | 73,000 | |

| Methyl-substituted tetrazine (general) | TCO-PEG₄ | DPBS | 37 | >10,000 | |

| H-Tz | TCO | Aqueous Buffer | 37 | >50,000 | |

| Me₄Pyr-Tz | TCO-PEG₄ | DPBS | 37 | ~25,000 |

The stability of tetrazines in biological media is another crucial factor. Studies have shown that some tetrazine derivatives can degrade in the presence of nucleophiles. For instance, Me₄Pyr-tetrazine showed approximately 30% degradation after 12 hours in cell culture media at 37°C, whereas methyl-phenyl-tetrazine remained over 95% intact.

Experimental Protocols

Synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid

While a variety of methods exist for the synthesis of asymmetric tetrazines, a common approach involves the Sonogashira coupling of a halogenated tetrazine with a terminal alkyne, followed by reduction. A plausible, detailed protocol is as follows:

Materials:

-

3-bromo-6-methyl-1,2,4,5-tetrazine

-

Pent-4-ynoic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

CuI (Copper(I) iodide)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Hydrazine hydrate

-

Sodium nitrite

-

Acetic acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Sonogashira Coupling:

-

To a solution of 3-bromo-6-methyl-1,2,4,5-tetrazine (1 eq) and pent-4-ynoic acid (1.2 eq) in anhydrous toluene, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

-

Add triethylamine (3 eq) and stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)pent-4-ynoic acid.

-

-

Reduction of the Alkyne:

-

While direct reduction of the alkyne to an alkane can be achieved through various methods, for the synthesis of the butanoic acid derivative, a different synthetic route starting from appropriate precursors is often employed to avoid harsh reduction conditions that might affect the tetrazine ring. An alternative, more direct synthesis involves the reaction of an appropriate imidate with hydrazine followed by oxidation.

-

Bioconjugation of a Protein with this compound and a TCO-modified Molecule

This protocol describes the conjugation of a protein of interest (POI) to a TCO-modified molecule.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Protein of Interest (POI) with available amine groups (e.g., lysine residues)

-

TCO-modified molecule (e.g., TCO-PEG-Drug)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions.

-

In a microcentrifuge tube, mix this compound with a 1.5-fold molar excess of EDC and Sulfo-NHS in reaction buffer.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Protein:

-

Add the activated (Me)Tz-NHS ester solution to the POI solution (in PBS) at a 10-20 fold molar excess.

-

Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Stop the reaction by adding the quenching buffer.

-

Remove excess, unreacted (Me)Tz-linker using a spin desalting column.

-

-

Click Reaction with TCO-modified Molecule:

-

Add the TCO-modified molecule to the solution of the (Me)Tz-labeled POI at a 1.1 to 1.5 molar excess.

-

Incubate for 1-2 hours at room temperature. The disappearance of the characteristic pink color of the tetrazine indicates reaction progress.

-

The final conjugate can be purified by size-exclusion chromatography if necessary.

-

References

Methodological & Application

Application Note: A Laboratory-Scale Protocol for the Synthesis of (Me)Tz-butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Me)Tz-butanoic acid, also known as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, is a valuable bifunctional linker molecule widely employed in the field of bioconjugation and chemical biology.[1][2] Its structure incorporates a methyltetrazine moiety, which is a key component for bioorthogonal chemistry, participating in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles such as trans-cyclooctene (TCO).[2][3] The terminal carboxylic acid provides a versatile handle for conjugation to a variety of biomolecules, including proteins, antibodies, and peptides, through standard amide bond formation.[4] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound, enabling researchers to produce this important reagent in-house.

The synthetic strategy outlined below is a multi-step process that begins with the preparation of a key intermediate, 3-bromo-6-methyl-1,2,4,5-tetrazine. This is followed by a Sonogashira cross-coupling reaction to introduce the carbon backbone of the butanoic acid linker, which is subsequently modified to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the multi-step synthesis of this compound. Please note that yields are based on reported values for similar transformations and may vary depending on experimental conditions.

| Step | Reaction | Key Reagents | Typical Scale (mmol) | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine | 3-methyl-6-(methylthio)-1,2,4,5-tetrazine, HBr/H₂O₂ | 5 | 2 h | 25 | ~70-80 |

| 2 | Sonogashira Coupling | 3-bromo-6-methyl-1,2,4,5-tetrazine, Ethyl 4-pentynoate, Pd(PPh₃)₄, CuI | 1 | 16 h | 25 | ~60-70 |

| 3 | Hydrogenation | Ethyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)pent-4-ynoate, H₂, Pd/C | 0.5 | 4 h | 25 | >95 |

| 4 | Ester Hydrolysis | Ethyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoate, LiOH | 0.4 | 2 h | 25 | ~90-95 |

Experimental Protocols

Step 1: Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine

This procedure is adapted from the synthesis of similar bromo-tetrazines.

-

Reagent Preparation: In a round-bottom flask, dissolve 3-methyl-6-(methylthio)-1,2,4,5-tetrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of hydrobromic acid (HBr) in water (e.g., 48%, 5.0 eq) dropwise, followed by the slow addition of hydrogen peroxide (H₂O₂, 30% solution, 3.0 eq).

-

Monitoring: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-6-methyl-1,2,4,5-tetrazine as a pink solid.

Step 2: Sonogashira Coupling with Ethyl 4-pentynoate

This step introduces the butanoic acid precursor via a palladium-catalyzed cross-coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-6-methyl-1,2,4,5-tetrazine (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., tetrahydrofuran or dioxane). Add ethyl 4-pentynoate (1.2 eq) and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction by TLC.

-

Purification: After completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield ethyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)pent-4-ynoate.

Step 3: Hydrogenation of the Alkyne

This step reduces the alkyne to a saturated alkyl chain.

-

Catalyst and Reagent: In a hydrogenation flask, dissolve the product from Step 2 (1.0 eq) in a suitable solvent like ethanol or ethyl acetate. Add palladium on carbon (Pd/C, 10 mol%).

-

Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4 hours.

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoate, which can be used in the next step without further purification if sufficiently pure.

Step 4: Ester Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

-

Reaction: Dissolve the crude product from Step 3 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq).

-

Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification and Extraction: Upon completion, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl). Extract the aqueous layer with ethyl acetate.

-

Final Product Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (Me)Tz-Butanoic Acid as a Chemical Probe for Bruton's Tyrosine Kinase (BTK)

For research use only. Not for use in diagnostic procedures.

Introduction

(Me)Tz-butanoic acid is a versatile heterobifunctional chemical biology tool. It incorporates a tetrazine moiety for rapid, bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (e.g., trans-cyclooctene, TCO) and a carboxylic acid handle for conjugation to other molecules, such as small molecule inhibitors.[1][2][3][4] By conjugating this compound to a selective inhibitor, a powerful chemical probe can be created for target identification, validation, and visualization in complex biological systems.

This document outlines the application of a hypothetical chemical probe, BTK-Tz , generated by coupling a Bruton's tyrosine kinase (BTK) inhibitor scaffold to this compound. BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling, making it a key target in the treatment of B-cell malignancies and autoimmune diseases. The BTK-Tz probe allows for covalent labeling of BTK in live cells and cell lysates, enabling a suite of chemical proteomics applications to verify target engagement, identify off-targets, and visualize the target protein's subcellular localization.

Product Information

| Product Name | This compound |

| Appearance | Solid |

| Molecular Formula | C₇H₁₀N₄O₂ |

| Molecular Weight | 182.18 g/mol |

| CAS Number | 1923268-81-8 |

| Storage | Store at -20°C. Protect from light. |

Principle of the Method

The application of the BTK-Tz probe is based on the principles of bioorthogonal chemistry and activity-based protein profiling (ABPP). The inhibitor moiety of the probe directs it to the active site of BTK. The tetrazine group serves as a bioorthogonal handle, which does not react with native cellular components. This handle can be selectively reacted with a complementary dienophile, such as a TCO-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging), in a process known as tetrazine ligation. This allows for the specific detection and isolation of probe-labeled proteins.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the unconjugated BTK inhibitor and the expected performance of the BTK-Tz probe in chemical proteomics experiments. This data is based on values typically observed for potent and selective BTK inhibitors.

Table 1: Inhibitory Activity against BTK

| Compound | Target | Assay Type | IC₅₀ (nM) |

| BTK Inhibitor Scaffold | BTK | Biochemical Kinase Assay | 1.5 |

| BTK Inhibitor Scaffold | BTK | Cellular Phospho-BTK Assay | 10.2 |

Table 2: Kinase Selectivity Profile (456 Kinases)

| Compound | Kinase Family | Number of Kinases with >90% Inhibition at 1 µM |

| BTK Inhibitor Scaffold | TEC Family | 5 |

| BTK Inhibitor Scaffold | Other Kinase Families | 8 |

Table 3: Proteomic Analysis of BTK-Tz Labeled Proteins

| Identified Protein | Gene Name | Function | SILAC Ratio (Probe/Control) |

| Bruton's tyrosine kinase | BTK | B-cell receptor signaling | > 50 |

| Tec protein tyrosine kinase | TEC | B-cell receptor signaling | 15.3 |

| Tyrosine-protein kinase TXK | TXK | T-cell signaling | 8.7 |

| Bone marrow tyrosine kinase | BMX | Growth factor signaling | 5.2 |

Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling events that promote B-cell survival, proliferation, and differentiation.

Caption: B-cell receptor (BCR) signaling pathway highlighting the role of BTK.

Experimental Protocols

Protocol 1: In-Situ Labeling of BTK in Live Cells

This protocol describes the labeling of BTK in live cells using the BTK-Tz probe, followed by lysis and click chemistry with a reporter tag.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

RPMI-1640 medium with 10% FBS

-

BTK-Tz probe (10 mM stock in DMSO)

-

TCO-Biotin (10 mM stock in DMSO)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail)

-

Copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium Ascorbate

-

Streptavidin agarose beads

Procedure:

-

Cell Culture: Culture Ramos cells to a density of 1-2 x 10⁶ cells/mL.

-

Probe Labeling: Treat cells with 1 µM BTK-Tz probe (or DMSO as a vehicle control) for 2 hours at 37°C. For competition experiments, pre-incubate cells with a 100-fold excess of the unconjugated BTK inhibitor for 1 hour before adding the probe.

-

Cell Lysis: Harvest cells by centrifugation, wash twice with cold PBS, and lyse in Lysis Buffer for 30 minutes on ice.

-

Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Click Chemistry: To 1 mg of proteome, add TCO-Biotin to a final concentration of 50 µM.

-

Reaction Incubation: Incubate the reaction for 1 hour at room temperature.

-

Affinity Purification: Add streptavidin agarose beads and incubate for 2 hours at 4°C with rotation.

-

Washing: Wash the beads extensively with Lysis Buffer followed by PBS.

-

Analysis: Elute the captured proteins and analyze by Western blot using an anti-BTK antibody or prepare for mass spectrometry analysis.

Protocol 2: Mass Spectrometry-Based Proteomic Analysis

This protocol outlines the workflow for identifying the targets of the BTK-Tz probe using quantitative mass spectrometry.

Materials:

-

SILAC-labeled cell lysates (treated with BTK-Tz or DMSO)

-

Trypsin

-

C18 desalting columns

-

LC-MS/MS instrument (e.g., Orbitrap)

Procedure:

-

Sample Preparation: Perform in-situ labeling and affinity purification as described in Protocol 1 using "heavy" and "light" SILAC-labeled cells for the probe and control samples, respectively.

-

On-Bead Digestion: Wash the streptavidin beads with ammonium bicarbonate buffer. Resuspend the beads in buffer containing trypsin and incubate overnight at 37°C.

-

Peptide Collection: Collect the supernatant containing the digested peptides.

-

Desalting: Desalt the peptides using C18 columns.

-

LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides. Calculate the "heavy/light" SILAC ratios to determine proteins specifically enriched by the BTK-Tz probe.

References

Applications of (Me)Tz-butanoic Acid in Metabolic Labeling Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Me)Tz-butanoic acid is a chemical reporter tool utilized in bioorthogonal chemistry for the metabolic labeling of various biomolecules. This short-chain fatty acid analogue contains a tetrazine moiety, which can undergo a highly specific and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[1][2] This "click chemistry" reaction enables the selective tagging of biomolecules that have been metabolically functionalized with a TCO group, allowing for their visualization, identification, and quantification in complex biological systems.

The butanoic acid backbone allows for its entry into cellular metabolic pathways. Once inside the cell, it can be converted to its corresponding acyl-CoA thioester and subsequently utilized by cellular enzymes for the post-translational modification of proteins (acylation) or incorporated into lipids.[3][4][5] By introducing a TCO-functionalized metabolic precursor, researchers can tag specific classes of biomolecules for subsequent detection with this compound conjugated to a reporter molecule, such as a fluorophore or a biotin affinity tag.

This document provides detailed application notes and protocols for the use of this compound in metabolic labeling studies, with a focus on protein acylation.

Principle of the Method

The metabolic labeling strategy using this compound involves a two-step process:

-

Metabolic Incorporation of a TCO-modified Precursor: Cells are incubated with a biomolecule precursor (e.g., an amino acid or a monosaccharide) that has been chemically modified to contain a TCO group. This precursor is taken up by the cells and incorporated into newly synthesized biomolecules (e.g., proteins or glycans) through the cell's natural metabolic machinery. For studying protein acylation, a TCO-modified lysine analogue can be used.

-

Bioorthogonal Ligation with this compound: After metabolic labeling, the cells are treated with this compound, which is typically conjugated to a reporter tag (e.g., a fluorescent dye for imaging or biotin for enrichment and proteomic analysis). The tetrazine group on the this compound reacts specifically and rapidly with the TCO group on the modified biomolecules, resulting in their covalent labeling.

Applications

The primary application of this compound in metabolic labeling is the study of protein acylation, a crucial post-translational modification involved in regulating protein function, localization, and stability. By using a TCO-modified lysine analogue, newly acylated proteins can be tagged and subsequently identified by mass spectrometry, providing insights into cellular signaling pathways and metabolic states.

Key Applications Include:

-

Profiling Protein Acylation: Identification of proteins that are acylated under specific cellular conditions or in response to stimuli.

-

Imaging Protein Acylation: Visualization of the subcellular localization of acylated proteins using fluorescence microscopy.

-

Studying Enzyme Activity: Investigating the activity of acyltransferases and deacetylases by monitoring the dynamics of protein acylation.

-

Lipid Metabolism Studies: Tracking the incorporation of butanoic acid into lipids to study lipid synthesis and trafficking.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and reaction parameters for metabolic labeling experiments using tetrazine-TCO ligation. These values should be optimized for each specific cell type and experimental setup.

Table 1: Recommended Concentration Ranges for Metabolic Labeling and Bioorthogonal Ligation

| Reagent | Typical Concentration Range | Notes |

| TCO-modified Precursor (e.g., TCO-Lysine) | 50 - 500 µM | Optimal concentration depends on cell type and precursor uptake efficiency. |

| This compound-Fluorophore | 1 - 20 µM | For fluorescence imaging. Lower concentrations reduce background. |

| This compound-Biotin | 25 - 100 µM | For enrichment and proteomic analysis. |

Table 2: Typical Incubation Times

| Experimental Step | Typical Duration | Notes |

| Metabolic Labeling with TCO-precursor | 4 - 24 hours | Longer incubation times can increase labeling density but may also lead to metabolic perturbations. |

| Bioorthogonal Ligation with (Me)Tz-probe | 30 - 120 minutes | The iEDDA reaction is rapid; longer times ensure complete labeling. |

Table 3: Second-Order Rate Constants for Tetrazine-TCO iEDDA Reactions

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | ~2000 | |

| H-Tetrazine | TCO | ~3.3 x 10⁵ | |

| Me-Tetrazine | sTCO | ~8 x 10⁴ |

Experimental Protocols

Protocol 1: Metabolic Labeling of Acylated Proteins for Fluorescence Imaging

This protocol describes the metabolic labeling of newly synthesized acylated proteins using a TCO-lysine analogue and subsequent visualization by fluorescence microscopy after ligation with a this compound-fluorophore conjugate.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

Lysine-free cell culture medium

-

TCO-L-lysine (stock solution in PBS or DMSO)

-

This compound conjugated to a fluorophore (e.g., Alexa Fluor 488, Cy5) (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-